molecular formula C21H18N4OS2 B3201917 N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide CAS No. 1020489-33-1

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide

Cat. No.: B3201917
CAS No.: 1020489-33-1
M. Wt: 406.5 g/mol
InChI Key: RCILPJFEVQWHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide is a synthetic chemical hybrid featuring a pyrazole core linked to a phenylthiazole moiety and a 2-(methylthio)benzamide group. This molecular architecture incorporates two privileged scaffolds in medicinal chemistry: the pyrazole and the thiazole ring. The thiazole ring is a biologically active scaffold present in more than 18 FDA-approved drugs, demonstrating its significant role in drug discovery . Similarly, the pyrazole core is a versatile heterocycle found in numerous pharmacologically active compounds and FDA-approved drugs, highlighting its therapeutic potential . The integration of these systems into a single molecule makes this compound a valuable candidate for research in hit-to-lead optimization and for investigating novel biologically active agents. Researchers can utilize this compound in high-throughput screening assays to identify potential interactions with various biological targets. Its structure suggests potential for exploration in multiple therapeutic areas, given that thiazole derivatives have demonstrated a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral effects in scientific literature . The presence of the methylthioether group offers a site for further synthetic modification, enabling structure-activity relationship (SAR) studies. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS2/c1-14-12-19(23-20(26)16-10-6-7-11-18(16)27-2)25(24-14)21-22-17(13-28-21)15-8-4-3-5-9-15/h3-13H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCILPJFEVQWHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2SC)C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide is a complex organic compound that features a unique combination of heterocyclic structures, specifically thiazole and pyrazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrazole rings exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains, demonstrating activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMIC (µg/mL)Activity Level
Compound AE. coli32Moderate
Compound BS. aureus16Good
Compound CP. mirabilis64Moderate
Compound DA. niger31.25Good

Anticancer Properties

Studies have shown that certain derivatives of this compound can inhibit the proliferation of cancer cell lines. The mechanism of action often involves the induction of apoptosis in cancer cells, which is a key pathway for therapeutic intervention.

Case Study: Inhibition of Cancer Cell Proliferation

In a study evaluating the anticancer activity of various pyrazole-thiazole derivatives, it was found that:

  • Compound E exhibited IC50 values of 25 µM against breast cancer cell lines.
  • Compound F showed promising results with IC50 values of 15 µM against colon cancer cells.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The thiazole and pyrazole rings can modulate enzyme activities or receptor functions, leading to various biological effects.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications in the thiazole or pyrazole moieties can significantly influence its potency and selectivity against different biological targets.

Table 2: Structure-Activity Relationship Insights

ModificationObserved Activity
Methyl group on PyrazoleEnhanced antimicrobial activity
Substituted Thiazole RingIncreased anticancer efficacy

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

a) Pyrazole-Thiazole Derivatives
  • Compound 2 (4-(2,2-Diphenylethylidene)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one): This analog shares the 4-phenylthiazol-2-yl-pyrazole core but replaces the benzamide group with a diphenylethylidene-ketone moiety. Compound 2 was synthesized as a BAX activator, highlighting the role of the pyrazole-thiazole scaffold in apoptosis induction .
  • N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41): This derivative retains the pyrazole-thiazole core but introduces a methylamino linker and acetamide group. The acetamide’s smaller size and higher polarity compared to the methylthio-benzamide may enhance solubility but reduce membrane permeability. Antimicrobial assays showed moderate activity against Gram-positive bacteria, suggesting the acetamide’s role in target engagement .
b) Thiazole-Triazole Hybrids (Compounds 9a–e, 10a–j)
  • 9a–e (Phenoxymethyl-triazole-thiazole derivatives): These compounds feature a triazole linker between benzimidazole and substituted thiazoles. While structurally distinct, the thiazole ring’s aryl substituents (e.g., 4-fluorophenyl in 9b, 4-bromophenyl in 9c) mimic the phenyl group in the target compound’s thiazole.
  • 10a–j (Triazole-benzothiazole amides):
    The benzothiazole moiety replaces the phenylthiazole, altering π-π stacking interactions. Compound 10c showed moderate activity against E. coli, suggesting that even small structural changes (e.g., methoxy vs. methylthio groups) significantly impact antimicrobial efficacy .

Substituent Effects on Pharmacological Properties

a) Methylthio (-SMe) vs. Halogenated Groups
  • The target compound’s methylthio group contributes to lipophilicity (logP ~3.5 estimated), favoring membrane penetration. In contrast, 9c (4-bromophenyl) and 15 (2-chloro-N-{4-[(4-chlorophenyl)sulfonyl]-pyrazol-5-yl}benzamide) incorporate halogens, increasing molecular weight and polar surface area. Halogens may enhance target affinity via halogen bonding but reduce metabolic stability due to susceptibility to oxidative metabolism .
b) Amide Group Variations
  • However, the loss of the thioether’s sulfur-mediated interactions (e.g., van der Waals, π-sulfur) may compromise potency .

Physicochemical and Pharmacokinetic Profiles

Compound logP TPSA (Ų) Key Substituents Bioactivity
Target Compound ~3.5 ~85 Methylthio-benzamide Anticipated enzyme modulation
Compound 2 ~4.2 ~75 Diphenylethylidene-ketone BAX activation
Compound 9c ~3.8 ~95 4-Bromophenyl Antimicrobial
Compound 41 ~2.7 ~100 Acetamide Gram-positive antibacterial
Compound 10c ~2.9 ~110 Methoxybenzothiazole E. coli inhibition
  • logP: Calculated octanol-water partition coefficient.
  • TPSA : Topological polar surface area, predictive of membrane permeability.

Q & A

What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step protocols. A key step is constructing the thiazole ring via cyclization of α-haloketones with thiourea derivatives under acidic or basic conditions . For example, coupling reactions between pyrazole intermediates and benzamide derivatives often require polar aprotic solvents (e.g., DMF or DMSO) with catalysts like K₂CO₃ at room temperature or mild heating (60–80°C) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol-DMF mixtures is critical to achieve >95% purity .

Which spectroscopic techniques are most effective for characterizing this compound’s structure and confirming purity?

Level: Basic
Methodological Answer:

  • 1H/13C NMR: Essential for confirming proton environments and carbon backbone. Aromatic protons in the phenylthiazole moiety typically appear as multiplets at δ 7.2–8.1 ppm, while methylthio groups resonate as singlets near δ 2.5 ppm .
  • IR Spectroscopy: Validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzamide, C-S stretch at ~680 cm⁻¹) .
  • Mass Spectrometry (HRMS): Provides exact molecular weight confirmation (e.g., [M+H]+ ion matching theoretical values within 3 ppm error) .

How can researchers resolve discrepancies between computational predictions and experimental bioassay results for this compound’s activity?

Level: Advanced
Methodological Answer:
Discrepancies may arise from solvation effects, protein flexibility, or assay conditions. To address this:

  • Re-evaluate Docking Parameters: Use flexible docking (e.g., AutoDock Vina) and include explicit water molecules in molecular dynamics simulations .
  • Validate Binding Affinity: Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to compare experimental vs. predicted binding constants .
  • Assay Optimization: Control variables like pH, temperature, and co-solvents (e.g., DMSO ≤0.1%) to minimize interference .

What strategies are recommended for designing derivatives to enhance this compound’s pharmacological profile?

Level: Advanced
Methodological Answer:

  • Bioisosteric Replacement: Substitute the methylthio group with sulfonamide or trifluoromethyl to modulate lipophilicity and metabolic stability .
  • Heterocycle Modification: Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenylthiazole ring to improve target affinity .
  • Prodrug Design: Link a hydrolyzable ester to the benzamide moiety to enhance bioavailability .
    Validate derivatives via in vitro cytotoxicity assays (e.g., IC₅₀ against HeLa cells) and ADMET prediction tools like SwissADME .

How can X-ray crystallography using SHELX software assist in determining this compound’s 3D structure?

Level: Advanced
Methodological Answer:

  • Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to collect high-resolution (<1.0 Å) diffraction data .
  • Structure Solution: Apply SHELXD for phase problem resolution via dual-space recycling, followed by SHELXL for refinement with anisotropic displacement parameters .
  • Validation: Check R-factors (R₁ < 0.05), electron density maps (residual density < 0.3 eÅ⁻³), and stereochemistry (RMSD for bond lengths < 0.02 Å) .

What experimental approaches can elucidate the mechanism of action for this compound’s anticancer activity?

Level: Advanced
Methodological Answer:

  • Target Identification: Perform kinase profiling assays (e.g., KINOMEscan) to identify inhibited kinases (e.g., EGFR or CDK2) .
  • Pathway Analysis: Use RNA-seq or Western blotting to assess downstream markers (e.g., p-AKT, caspase-3 cleavage) .
  • In Vivo Validation: Conduct xenograft studies in BALB/c nude mice (dose: 10–50 mg/kg, oral) with tumor volume monitoring and histopathology .

How should researchers address contradictory solubility data reported for this compound?

Level: Advanced
Methodological Answer:

  • Standardize Protocols: Use USP buffers (pH 1.2–7.4) and shake-flask method with HPLC quantification .
  • Solvent Screening: Test co-solvents (e.g., PEG-400, cyclodextrins) or salt formation (e.g., hydrochloride) to improve aqueous solubility .
  • Thermodynamic Analysis: Perform differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide
Reactant of Route 2
Reactant of Route 2
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.